(1-Cyclohexylethyl)(2-methoxyethyl)amine
Description
Contextualization of the Compound within Contemporary Amine Chemistry Research
Contemporary amine chemistry is increasingly focused on the development of molecules with precisely controlled three-dimensional structures and tailored electronic properties. ijrpr.com Researchers are moving beyond simple amines to explore complex scaffolds that can impart specific functionalities, such as catalytic activity, molecular recognition capabilities, or targeted biological interactions. openaccesspub.orgnumberanalytics.com The development of new synthetic methodologies to access structurally complex amines with high efficiency and stereocontrol is a key area of investigation. ijrpr.comillinois.edu
(1-Cyclohexylethyl)(2-methoxyethyl)amine is situated at the intersection of several modern research trends. As a secondary amine, it possesses a reactive N-H bond that allows for further functionalization. The presence of a bulky cyclohexyl group and a flexible methoxyethyl chain introduces a combination of steric hindrance and potential for intramolecular coordination, making it a compelling target for studies in reactivity and conformational analysis. The synthesis and characterization of such multifaceted amines contribute to the broader goals of expanding the chemical space of useful building blocks and understanding the intricate interplay of steric and electronic effects in chemical transformations.
Significance of the Cyclohexyl and Methoxyethyl Moieties in Complex Molecular Architecture and Chemical Reactivity Studies
The unique combination of a cyclohexyl and a methoxyethyl group attached to a central nitrogen atom in this compound suggests a rich field of study in molecular design and reactivity. Each moiety contributes distinct properties that are of fundamental interest in chemical research.
The cyclohexyl moiety is a non-aromatic carbocycle that introduces significant steric bulk in a predictable, conformationally restricted manner. In the context of an amine, the cyclohexyl group can:
Influence Reactivity and Selectivity: The steric hindrance provided by the cyclohexyl group can modulate the accessibility of the nitrogen's lone pair of electrons and the N-H proton. spcmc.ac.in This can lead to enhanced selectivity in reactions such as N-alkylation and N-acylation by disfavoring the formation of sterically crowded transition states. designer-drug.com In reactions involving the amine as a nucleophile, the cyclohexyl group can direct the approach of electrophiles.
Impact Basicity: While alkyl groups are generally electron-donating and increase the basicity of amines, the bulky nature of the cyclohexyl group can affect the solvation of the corresponding ammonium (B1175870) cation, which in turn influences the amine's pKa. libretexts.org
Control Supramolecular Assembly: The hydrophobic and rigid nature of the cyclohexyl ring can influence how the molecule packs in the solid state and interacts in solution, potentially leading to the formation of specific supramolecular structures.
The methoxyethyl moiety introduces several key features:
Flexibility and Conformational Diversity: The ethyl chain provides conformational flexibility, allowing the molecule to adopt various spatial arrangements.
Potential for Intramolecular Interactions: The ether oxygen in the methoxyethyl group has lone pairs of electrons that could potentially interact with the amine proton or a metal center coordinated to the nitrogen, influencing the molecule's conformation and reactivity.
Solubility Modification: The ether functionality can increase the solubility of the molecule in more polar organic solvents compared to a simple dialkylamine.
Role in Medicinal Chemistry: Methoxyethyl groups are often incorporated into drug candidates to improve their pharmacokinetic properties, such as metabolic stability and cell permeability. nih.govyoutube.comresearchgate.net
The interplay of the bulky, rigid cyclohexyl group and the flexible, potentially coordinating methoxyethyl group makes this compound an interesting candidate for studies in asymmetric synthesis, catalysis, and materials science.
Review of Precedent Research on Related Amine Structures and Their Contributions to Synthetic Methodology and Mechanistic Understanding
While specific research on this compound is not extensively documented, a wealth of knowledge on related sterically hindered and functionalized secondary amines provides a strong foundation for its investigation.
Synthesis of Sterically Hindered Secondary Amines: The synthesis of secondary amines with bulky substituents has been a long-standing challenge in organic chemistry due to the propensity for over-alkylation to form tertiary amines. researchgate.net Modern synthetic methods have largely overcome this challenge. Reductive amination of a ketone (e.g., cyclohexyl methyl ketone) with a primary amine (e.g., 2-methoxyethylamine) is a common and effective method for the synthesis of sterically hindered secondary amines. rsc.org This method offers high atom economy and often proceeds with good to excellent yields. Alternative approaches include the N-alkylation of a primary amine with an appropriate alkyl halide, though this often requires careful control of reaction conditions to avoid the formation of the tertiary amine. designer-drug.com
Reactivity and Mechanistic Studies: Mechanistic studies on the N-alkylation of amines have provided deep insights into the factors controlling reactivity and selectivity. acs.orgacs.orgresearchgate.net For sterically hindered amines, the rate of reaction is often significantly influenced by the size of the substituents on both the amine and the electrophile. numberanalytics.com The presence of a coordinating group, such as the ether in the methoxyethyl moiety, can also influence reaction pathways, potentially through chelation to a metal catalyst or through intramolecular hydrogen bonding.
Applications of Structurally Similar Amines: Amines bearing both bulky and functionalized side chains have found applications in various areas. For instance, sterically hindered amines are used as non-nucleophilic bases in organic synthesis. rsc.org The incorporation of ether functionalities can be a strategy to tune the electronic properties and solubility of amine-containing ligands in coordination chemistry and catalysis. Furthermore, complex amines are key building blocks in the synthesis of pharmaceuticals and agrochemicals. ijrpr.comopenaccesspub.org
The table below summarizes some properties of structurally related amines to provide a comparative context for the study of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| Dicyclohexylamine | C₁₂H₂₃N | 181.32 | 256 | Bulky, secondary amine |
| N-ethylcyclohexylamine | C₈H₁₇N | 127.23 | 165 | Secondary amine with one cyclohexyl group |
| Bis(2-methoxyethyl)amine | C₆H₁₅NO₂ | 133.19 | 171 | Secondary amine with two methoxyethyl groups |
| (1-Cyclohexylethyl)(methyl)amine | C₉H₁₉N | 141.26 | Not available | Structurally similar secondary amine |
Note: The data in this table is compiled from various chemical suppliers and databases. Boiling points are at atmospheric pressure unless otherwise noted.
Identification of Research Gaps and Formulation of Key Research Objectives for the Study of this compound
Based on the contextualization and review of precedent research, several research gaps and corresponding objectives for the study of this compound can be identified. The primary gap is the lack of specific data on the synthesis, properties, and reactivity of this particular molecule.
Key Research Objectives:
Development of an Efficient and Scalable Synthesis: The first objective is to establish a reliable and high-yielding synthetic route to this compound. This would likely involve the investigation and optimization of a reductive amination protocol.
Comprehensive Physicochemical Characterization: A thorough characterization of the compound's properties is essential. This includes determining its boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry). The basicity (pKa) should also be experimentally determined and compared with theoretical calculations.
Investigation of Chemical Reactivity and Mechanistic Pathways: A systematic study of the amine's reactivity towards a range of electrophiles (e.g., alkyl halides, acyl chlorides) would provide valuable insights. Mechanistic studies, potentially including kinetic experiments and computational modeling, could elucidate the influence of the cyclohexyl and methoxyethyl groups on reaction rates and transition state energies. acs.orgacs.org
Exploration of Coordination Chemistry and Catalytic Applications: The potential of this compound as a ligand for transition metals should be investigated. The resulting metal complexes could be screened for catalytic activity in various organic transformations.
Assessment of Potential Biological Activity: Given the prevalence of complex amines in pharmaceuticals, preliminary screening for biological activity could be a long-term objective. numberanalytics.com
The following table outlines a proposed research plan to address these objectives.
| Research Phase | Key Objectives | Experimental Techniques | Expected Outcomes |
| Phase 1: Synthesis and Characterization | Develop and optimize a synthetic route. | Reductive amination, column chromatography, distillation. | A pure sample of the target compound. |
| Characterize the compound's physical and chemical properties. | NMR, IR, Mass Spectrometry, melting/boiling point determination, pKa measurement. | ||
| Phase 2: Reactivity Studies | Investigate N-alkylation and N-acylation reactions. | Kinetic studies, product analysis by GC-MS and NMR. | Understanding of the steric and electronic effects on reactivity. |
| Explore the role of the methoxyethyl group in directing reactions. | Variable temperature NMR, computational modeling. | Insight into potential intramolecular interactions. | |
| Phase 3: Application-Oriented Research | Synthesize and characterize metal complexes. | Schlenk line techniques, X-ray crystallography, elemental analysis. | Novel coordination compounds. |
| Screen for catalytic activity. | High-throughput screening in representative organic reactions. | Identification of potential catalytic applications. |
By systematically addressing these research objectives, a comprehensive understanding of the chemical nature of this compound can be achieved, contributing valuable knowledge to the broader field of amine chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-cyclohexyl-N-(2-methoxyethyl)ethanamine |
InChI |
InChI=1S/C11H23NO/c1-10(12-8-9-13-2)11-6-4-3-5-7-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
FKLMHNUOFFNTRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)NCCOC |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 1 Cyclohexylethyl 2 Methoxyethyl Amine
Direct Amination Reactions for Formation of (1-Cyclohexylethyl)(2-methoxyethyl)amine
Direct amination reactions offer an efficient route to this compound by forming the key amine bond in a single step from readily available precursors. These methods are often favored for their atom economy and procedural simplicity.
Catalytic Reductive Amination Pathways
Catalytic reductive amination is a powerful and widely utilized method for the synthesis of amines. rsc.org This approach involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent and a catalyst. For the synthesis of this compound, this would typically involve the reaction of 1-cyclohexylethanone with 2-methoxyethylamine.
The reaction proceeds through the initial formation of an imine intermediate via nucleophilic addition of the amine to the ketone, followed by dehydration. The resulting C=N double bond of the imine is then reduced to the corresponding amine. libretexts.org A variety of reducing agents can be employed, ranging from common hydride sources like sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) to catalytic hydrogenation using molecular hydrogen (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). d-nb.info
The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the reaction. For instance, heterogeneous catalysts are often preferred for their ease of separation and recyclability. rsc.org The development of catalysts based on earth-abundant metals is also an area of active research to enhance the sustainability of the process. d-nb.info
Table 1: Comparison of Catalytic Systems for Reductive Amination
| Catalyst System | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Pd/C | H₂ (gas) | Methanol, RT-50°C, 1-10 bar H₂ | High efficiency, clean byproducts | Requires specialized hydrogenation equipment |
| PtO₂ | H₂ (gas) | Ethanol, RT, 1-5 bar H₂ | Effective for a wide range of substrates | Catalyst can be expensive |
| Raney Ni | H₂ (gas) | Ethanol/Ammonia, 50-100°C, high pressure | Cost-effective | Requires higher temperatures and pressures |
| NaBH(OAc)₃ | - | Dichloromethane, RT | Mild conditions, broad functional group tolerance | Stoichiometric waste generation |
| NaBH₃CN | - | Methanol, pH 6-7 | Effective at neutral pH | Toxicity of cyanide byproducts |
Nucleophilic Alkylation Strategies for Amine Bond Formation
Nucleophilic alkylation, a classic C-N bond-forming reaction, presents another direct route to this compound. fiveable.me This method involves the reaction of an amine with an alkyl halide or a related electrophile. In this context, two primary pathways are feasible:
Reaction of 1-cyclohexylethylamine with a 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide).
Reaction of 2-methoxyethylamine with a 1-cyclohexylethyl halide (e.g., 1-bromo-1-cyclohexylethane).
This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile. ucalgary.ca A significant challenge in this approach is the potential for over-alkylation, where the desired secondary amine product, being nucleophilic itself, can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgwikipedia.org To mitigate this, reaction conditions such as the stoichiometry of the reactants (using an excess of the starting amine), temperature, and choice of solvent must be carefully controlled. fiveable.me The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction. fishersci.co.uk
Multi-step Organic Synthesis Sequences for the Preparation of this compound
Multi-step syntheses provide greater control over the final product's structure, particularly when dealing with complex molecules or when specific stereochemistry is desired. This approach involves the separate synthesis of key fragments followed by their coupling.
Precursor Synthesis for the Cyclohexylethyl Moiety
The 1-cyclohexylethylamine precursor is a chiral amine that can be synthesized through various methods. biosynth.com One common approach is the reductive amination of acetylcyclohexane. d-nb.info To achieve enantioselectivity, asymmetric synthesis methods can be employed. For example, the use of a chiral auxiliary or a chiral catalyst during the reduction of an intermediate imine can lead to the formation of a specific enantiomer of 1-cyclohexylethylamine. google.com Another method involves the asymmetric hydrogenation of a suitable precursor, such as an enamine derived from acetylcyclohexane.
Incorporation Techniques for the 2-Methoxyethyl Fragment
The 2-methoxyethylamine precursor is a commercially available and versatile building block in organic synthesis. nbinno.com Its synthesis can be achieved through methods such as the methylation of ethanolamine. A patented method describes a process involving the reaction of ethanolamine with benzaldehyde to form an aldimine, followed by methylation and subsequent hydrolysis to yield 2-methoxyethylamine. google.com This precursor contains a primary amine and an ether functional group, making it a useful component in the construction of more complex molecules. sigmaaldrich.com Once synthesized, this fragment can be coupled with the cyclohexylethyl moiety using the direct amination strategies previously discussed.
Stereoselective and Enantioselective Synthesis of Chiral this compound
The presence of a stereocenter at the carbon atom attached to both the cyclohexyl ring and the nitrogen atom in this compound means that the compound can exist as a pair of enantiomers. For many pharmaceutical and biological applications, a single enantiomer is often required.
The synthesis of an enantiomerically pure form of the target molecule can be achieved through several strategic approaches. One method involves the use of an enantiomerically pure starting material. For example, if (R)-1-cyclohexylethylamine or (S)-1-cyclohexylethylamine is used in a nucleophilic alkylation reaction with a 2-methoxyethyl halide, the resulting product will retain the stereochemistry of the starting amine. sigmaaldrich.com
Alternatively, stereoselective reactions can be employed to create the desired stereocenter during the synthesis. Asymmetric reductive amination of 1-cyclohexylethanone with 2-methoxyethylamine using a chiral catalyst or a chiral reducing agent can favor the formation of one enantiomer over the other. Chiral catalysts, often based on transition metals complexed with chiral ligands, can create a chiral environment that directs the approach of the reducing agent to one face of the imine intermediate.
Table 2: Strategies for Stereoselective Synthesis
| Strategy | Description | Key Considerations |
| Chiral Pool Synthesis | Utilization of an enantiomerically pure precursor, such as (R)- or (S)-1-cyclohexylethylamine. | Availability and cost of the chiral precursor. The reaction conditions must not cause racemization. |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction, and is later removed. | Efficiency of attachment and removal of the auxiliary. The diastereoselectivity of the key step. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Catalyst efficiency (turnover number and frequency). Enantiomeric excess (ee) achieved. |
Asymmetric Catalysis in the Construction of the Chiral Amine Center
Asymmetric catalysis offers a powerful and atom-economical approach to establishing the chiral amine center in this compound with high enantioselectivity. whiterose.ac.uknih.gov This strategy typically involves the enantioselective reduction of a prochiral imine precursor, formed from the condensation of 1-cyclohexylethanone and 2-methoxyethylamine.
One of the most effective methods for this transformation is asymmetric transfer hydrogenation (ATH) . whiterose.ac.uk This reaction utilizes a chiral catalyst, often based on ruthenium, rhodium, or iridium complexed with chiral ligands, to transfer hydrogen from a simple hydrogen donor, such as isopropanol (B130326) or formic acid, to the imine. whiterose.ac.uk The choice of catalyst and ligand is crucial for achieving high enantiomeric excess (ee). For instance, catalysts of the Noyori-type, featuring a Ru(II) center with a chiral diamine ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), have demonstrated broad applicability and high efficiency in the asymmetric reduction of a wide range of ketones and imines. whiterose.ac.uk
The general reaction scheme for the asymmetric transfer hydrogenation of the imine precursor to this compound is depicted below:
Step 1: Imine Formation: 1-Cyclohexylethanone reacts with 2-methoxyethylamine to form the corresponding N-(1-cyclohexylethylidene)-2-methoxyethanamine.
Step 2: Asymmetric Reduction: The prochiral imine is then subjected to asymmetric transfer hydrogenation using a chiral catalyst to yield the desired enantiomer of this compound.
The success of this approach is highly dependent on the optimization of reaction conditions, including the choice of catalyst, ligand, hydrogen donor, solvent, and temperature. A hypothetical dataset illustrating the effect of different chiral catalysts on the enantioselectivity of this reaction is presented in the interactive table below.
| Catalyst/Ligand System | H-Donor | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| [RuCl(p-cymene)(S,S)-TsDPEN] | i-PrOH | Toluene | 40 | 92 | 98 |
| [Rh(cod)Cl]₂ / (R)-BINAP | H₂ (20 atm) | Methanol | 25 | 88 | 95 |
| [Ir(cod)Cl]₂ / (S)-f-spiro-phos | HCOOH/Et₃N | Dichloromethane | 30 | 95 | 99 |
This table presents hypothetical data based on typical results for similar reactions, as direct experimental data for the synthesis of this compound was not found in the initial search.
Another promising asymmetric catalytic method is biocatalysis , which employs enzymes to catalyze the stereoselective synthesis of chiral amines. bohrium.comrsc.org Amine transaminases (ATAs) are particularly relevant as they can catalyze the asymmetric amination of ketones or the kinetic resolution of racemic amines with high enantioselectivity under mild reaction conditions. bohrium.comrsc.org For the synthesis of this compound, an ATA could be used to directly convert 1-cyclohexylethanone to the corresponding chiral amine using an amine donor.
Diastereoselective Synthetic Routes
Diastereoselective synthesis provides an alternative strategy for controlling the stereochemistry at the chiral amine center. This approach often involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.
A well-established method in this regard is the use of N-tert-butanesulfinyl imines , developed by Ellman. yale.edubeilstein-journals.org In this approach, 1-cyclohexylethanone is first condensed with a chiral tert-butanesulfinamide (either (R) or (S)) to form a chiral N-tert-butanesulfinyl imine. The sulfinyl group then acts as a powerful chiral directing group in the subsequent nucleophilic addition of a reducing agent (e.g., a hydride). The high diastereoselectivity is achieved due to the steric hindrance imposed by the bulky tert-butyl group, which directs the incoming nucleophile to one face of the imine.
The synthetic sequence would be as follows:
Condensation: Reaction of 1-cyclohexylethanone with (R)- or (S)-tert-butanesulfinamide to form the chiral N-sulfinyl imine.
Diastereoselective Reduction: Reduction of the imine with a hydride source, such as sodium borohydride, to afford the corresponding sulfinamide.
Deprotection: Removal of the chiral auxiliary by treatment with acid to yield the desired enantiomer of this compound.
This method is known for its high diastereoselectivities and the reliability of the chiral auxiliary, which can be easily cleaved and recovered. beilstein-journals.org A representative table of expected outcomes for this diastereoselective approach is provided below.
| Chiral Auxiliary | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| (R)-tert-butanesulfinamide | NaBH₄ | THF | -78 to 0 | 85 | >99:1 |
| (S)-tert-butanesulfinamide | L-Selectride® | THF | -78 | 82 | >98:2 |
This table presents hypothetical data based on typical results for similar diastereoselective reductions of N-sulfinyl imines.
Development and Optimization of Novel and Efficient Synthetic Routes
The development of novel and efficient synthetic routes for chiral amines like this compound is driven by the need for more sustainable and scalable manufacturing processes. whiterose.ac.uk Key areas of focus include the application of green chemistry principles and the use of continuous flow technologies.
Green Chemistry Principles in Amine Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgbenthamdirect.comacs.org Several principles of green chemistry are highly relevant to the synthesis of this compound.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Asymmetric catalytic reductions, particularly those using molecular hydrogen, exhibit high atom economy as the only byproduct is water (in some cases).
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org Both asymmetric catalysis and biocatalysis rely on small amounts of a catalyst to generate large quantities of the product, thereby reducing waste.
Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized. Research into performing amine synthesis in greener solvents, such as water or bio-based solvents, is an active area. rsc.org
Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. acs.org Biocatalytic reactions, which often proceed at or near ambient temperature and pressure, offer significant energy savings compared to traditional chemical methods that may require high temperatures and pressures. bohrium.comrsc.org
The application of these principles can be illustrated by comparing a traditional synthetic route with a greener alternative.
| Feature | Traditional Route (e.g., Stoichiometric Chiral Reagent) | Greener Route (e.g., Asymmetric Biocatalysis) |
| Reagents | Stoichiometric amounts of a chiral resolving agent | Catalytic amount of a transaminase enzyme |
| Solvents | Often requires organic solvents for reaction and separation | Can often be performed in aqueous media |
| Waste | Generates significant amounts of waste from the resolving agent | Minimal waste generation |
| Energy | May require multiple heating and cooling steps | Typically runs at ambient temperature |
Application of Flow Chemistry Techniques for Scalable Production
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of this compound, particularly for large-scale production. nih.govcell.comnih.gov
Key benefits of flow chemistry include:
Enhanced Safety: The small reactor volumes in flow systems allow for better control over reaction temperature and pressure, reducing the risk of runaway reactions, especially when dealing with highly exothermic or hazardous reactions. cell.comnih.gov
Improved Efficiency and Yield: The high surface-area-to-volume ratio in microreactors leads to enhanced heat and mass transfer, often resulting in faster reaction times and higher yields compared to batch processes. researchgate.net
Scalability: Scaling up a flow process is typically achieved by running the system for a longer period or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward than scaling up a batch reactor. nih.gov
Integration of Processes: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single continuous process, eliminating the need for isolation and purification of intermediates, which saves time, resources, and reduces waste. nih.gov
For the synthesis of this compound, a flow process could be designed where the starting materials are continuously mixed and passed through a packed-bed reactor containing an immobilized catalyst (either a chiral metal catalyst or an enzyme). The product stream could then be directed to an in-line purification unit, allowing for the continuous production of the final chiral amine.
A hypothetical flow synthesis setup could involve the following stages:
Reagent Pumping: Separate pumps deliver solutions of 1-cyclohexylethanone, 2-methoxyethylamine, and the hydrogen donor to a mixing unit.
Imine Formation: The mixed stream passes through a heated coil reactor to facilitate imine formation.
Asymmetric Reduction: The stream then flows through a packed-bed reactor containing an immobilized chiral catalyst (e.g., a supported ruthenium catalyst or immobilized transaminase).
In-line Purification: The product stream is passed through a purification module (e.g., a scavenger resin or a continuous liquid-liquid extraction unit) to remove any unreacted starting materials or byproducts.
Product Collection: The purified this compound is collected continuously.
The table below summarizes the potential advantages of a flow-based synthesis compared to a traditional batch process for this target molecule.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Process Control | More challenging to control temperature and mixing | Precise control over reaction parameters |
| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reactor volumes |
| Scalability | Requires larger reactors, can be complex | Straightforward by extending run time or numbering-up |
| Process Integration | Difficult to couple multiple steps | Easily allows for multi-step telescoped synthesis |
Advanced Structural Elucidation and Conformational Analysis of 1 Cyclohexylethyl 2 Methoxyethyl Amine
Sophisticated Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment and Conformational Dynamics
No high-resolution NMR data for (1-Cyclohexylethyl)(2-methoxyethyl)amine is available in the scientific literature. A hypothetical analysis would predict characteristic signals for the cyclohexyl, ethyl, and methoxyethyl groups. The stereochemistry at the chiral center (the carbon atom bonded to both the cyclohexyl ring and the ethyl group) would lead to distinct NMR signals, and advanced techniques like NOESY could potentially elucidate through-space interactions, providing insights into the preferred conformation. However, without experimental data, any discussion of chemical shifts, coupling constants, and conformational dynamics remains purely theoretical.
Fragmentation Pathway Analysis via High-Resolution Mass Spectrometry
High-resolution mass spectrometry data for this compound is not publicly available. In a hypothetical scenario, the fragmentation of the molecular ion would likely involve cleavage at the C-N bonds, leading to characteristic fragment ions corresponding to the cyclohexylethyl and methoxyethyl moieties. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines and would be expected to produce significant peaks in the mass spectrum. Precise mass measurements would be crucial for determining the elemental composition of these fragments.
Computational Approaches to Conformational Analysis
Density Functional Theory (DFT) for Ground State Geometry Optimization and Conformational Energy Minima
A search of computational chemistry literature reveals no DFT studies performed on this compound. Such a study would be invaluable for determining the most stable three-dimensional structure of the molecule. By calculating the energies of various possible conformers (e.g., different orientations of the cyclohexyl and methoxyethyl groups), the global minimum energy structure could be identified.
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Flexibility
No molecular mechanics or dynamics simulations for this compound have been reported. These computational methods would provide a broader understanding of the molecule's flexibility and the energy barriers between different conformations. Such simulations could reveal the range of shapes the molecule can adopt in different environments, which is crucial for understanding its potential interactions.
X-ray Crystallographic Investigations of this compound and its Derivatives
Furthermore, an analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the macroscopic properties of the crystalline material. In the absence of experimental data, any discussion of these features for this compound would be purely speculative.
While the crystal structure of a related compound, bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine, has been determined, the significant structural differences preclude direct extrapolation of its crystal packing and intermolecular interaction patterns to this compound nih.gov.
Chiroptical Spectroscopy for Absolute Configuration Determination of Chiral Analogues
This compound possesses a chiral center at the carbon atom of the ethyl group attached to the cyclohexane (B81311) ring. The determination of the absolute configuration (R or S) of its enantiomers is a critical aspect of its stereochemical characterization. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD), are powerful non-destructive methods for this purpose. rsc.orgnih.gov
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique can be used to assign the absolute configuration by comparing the experimental CD spectrum with that predicted by theoretical calculations or by comparing it to the spectra of structurally similar compounds with known configurations. americanlaboratory.comresearchgate.net
However, a thorough search of the scientific literature did not yield any published studies on the use of Circular Dichroism or other chiroptical methods for the determination of the absolute configuration of chiral analogues of this compound. General methodologies for using chiroptical sensing for the analysis of various chiral amines have been developed, often involving the formation of derivatives to introduce a suitable chromophore. rsc.orgnih.govresearchgate.net In the absence of specific experimental or theoretical CD data for this compound, a detailed analysis of its chiroptical properties and the definitive assignment of the absolute configuration of its enantiomers cannot be provided.
Reactivity Profiles and Mechanistic Investigations of 1 Cyclohexylethyl 2 Methoxyethyl Amine
Acid-Base Properties and Protonation Equilibria Studies
Amines are fundamentally basic compounds due to the lone pair of electrons on the nitrogen atom, which can accept a proton. solubilityofthings.comlumenlearning.com The basicity of an amine in an aqueous solution is a complex interplay of the inductive effects of the alkyl groups, solvation effects, and steric hindrance.
For (1-Cyclohexylethyl)(2-methoxyethyl)amine, the presence of two electron-donating alkyl groups (cyclohexylethyl and methoxyethyl) is expected to increase the electron density on the nitrogen atom compared to ammonia, thereby making it a stronger base. libretexts.org However, the steric bulk of the cyclohexylethyl group might slightly impede the approach of a proton and influence the solvation of the resulting protonated amine, potentially reducing its basicity compared to less hindered secondary amines. lumenlearning.com
The pKa of the conjugate acid of a typical acyclic secondary amine is around 11. The specific pKa for the protonated form of this compound has not been empirically determined, but it is predicted to fall within this general range.
Table 1: Predicted Acid-Base Properties
| Property | Predicted Value/Characteristic | Rationale |
|---|---|---|
| Basicity | Moderately Basic | Presence of a lone pair on the nitrogen atom. |
| Predicted pKa (Conjugate Acid) | ~10-11 | Typical range for secondary alkylammonium ions. libretexts.org |
| Effect of Substituents | Electron-donating alkyl groups increase basicity. | Inductive effect pushes electron density to the nitrogen. libretexts.org |
Electrophilic Substitution Reactions at the Amine Nitrogen
The lone pair of electrons on the nitrogen atom makes this compound a nucleophile, capable of reacting with various electrophiles. byjus.com Common electrophilic substitution reactions at the amine nitrogen include alkylation and acylation.
Alkylation: Reaction with alkyl halides would lead to the formation of a tertiary amine. If an excess of the alkylating agent is used, a quaternary ammonium (B1175870) salt can be formed. libretexts.org The bulky cyclohexylethyl group might sterically hinder the reaction rate compared to smaller secondary amines.
Acylation: Reaction with acyl chlorides or acid anhydrides would produce the corresponding amide. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
Oxidation, Reduction, and Other Redox Chemistry Pathways
The oxidation of secondary amines can yield a variety of products depending on the oxidizing agent and reaction conditions. uomustansiriyah.edu.iq Potential oxidation pathways for this compound include:
N-Oxidation: Oxidation may initially form a hydroxylamine, which can be further oxidized to a nitrone. nih.govacs.org
Oxidative Dealkylation: This process would involve the removal of one of the alkyl groups, leading to a primary amine and a carbonyl compound.
Imine Formation: Under certain conditions, oxidation can lead to the formation of an imine. researchgate.net
The presence of the ether linkage in the 2-methoxyethyl group might also be susceptible to oxidation under harsh conditions, although the amine group is generally more readily oxidized. Reduction of the amine group itself is not a typical reaction unless it is first converted into a different functional group like an imine or an amide.
Coordination Chemistry and Application as a Ligand in Transition Metal Catalysis
The structure of this compound, containing both a nitrogen and an oxygen atom separated by an ethylene (B1197577) bridge, suggests its potential to act as a bidentate N,O-donor ligand in coordination with transition metals. nih.govijstm.com Such ligands are of significant interest in the development of catalysts for various organic transformations. uobaghdad.edu.iq
Synthesis and Characterization of Metal Complexes
Hypothetically, this compound could form stable complexes with a variety of transition metals such as palladium, rhodium, iridium, and copper. nih.govnih.gov The synthesis of these complexes would typically involve reacting the amine with a suitable metal salt in an appropriate solvent.
Characterization of these potential metal complexes would involve a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To observe changes in the N-H and C-O stretching frequencies upon coordination to the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the complex in solution and observe shifts in the proton and carbon signals of the ligand upon coordination.
X-ray Crystallography: To determine the solid-state structure of the complex, including bond lengths and angles.
Table 2: Hypothetical Metal Complexes and Characterization Data
| Metal Precursor | Potential Complex | Expected Geometry | Key Characterization Features |
|---|---|---|---|
| PdCl₂(CH₃CN)₂ | [PdCl₂{this compound}] | Square Planar | Shift in ¹H NMR signals of the ligand; Pd-N and Pd-O bonds observable by X-ray crystallography. |
| [Rh(COD)Cl]₂ | [Rh(COD){this compound}]Cl | Square Planar | Changes in IR stretches of the ligand; Coordination shifts in ¹³C NMR. |
Catalytic Performance in Organic Transformations (e.g., Cross-Coupling, Asymmetric Hydrogenation)
Cross-Coupling Reactions: Amine-based ligands are known to be effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. researchgate.netnih.govnih.gov The combination of a nitrogen and an oxygen donor in this compound could provide a stable and electronically favorable environment for the metal center during the catalytic cycle. The bulky cyclohexylethyl group could also play a role in promoting reductive elimination, a key step in many cross-coupling reactions.
Asymmetric Hydrogenation: For this compound to be useful in asymmetric hydrogenation, it would need to be chiral. The carbon atom to which the cyclohexyl and ethylamine groups are attached is a stereocenter. If this compound were resolved into its individual enantiomers, it could potentially serve as a chiral ligand for transition metal-catalyzed asymmetric hydrogenation of prochiral substrates like ketones or imines. nih.govacs.orgresearchgate.netnih.govwikipedia.org The success of such a catalyst would depend on the ability of the chiral ligand to effectively transfer stereochemical information to the substrate during the hydrogenation process.
Derivatization Reactions for Probing Functionalization and Reactivity Patterns
Derivatization involves chemically modifying a compound to make it more suitable for a particular analytical technique or to study its reactivity. researchgate.netlibretexts.org For this compound, derivatization could be used to:
Enhance Detectability: Acylation with a chromophoric or fluorophoric group could improve its detection in techniques like HPLC. libretexts.org
Improve Volatility for Gas Chromatography (GC): Silylation of the N-H group could increase its volatility for GC analysis. libretexts.org
Probe Reactivity: Systematic derivatization with a range of electrophiles could provide a detailed map of its steric and electronic properties. nih.govrsc.org
Table 3: Common Derivatization Reactions for Secondary Amines
| Reagent | Functional Group Targeted | Purpose |
|---|---|---|
| Acyl Chlorides (e.g., Dansyl Chloride) | Amine (N-H) | Fluorescence labeling for detection. libretexts.org |
| Silylating Agents (e.g., BSTFA) | Amine (N-H) | Increase volatility for GC analysis. libretexts.org |
Theoretical and Computational Chemistry Studies of 1 Cyclohexylethyl 2 Methoxyethyl Amine
Electronic Structure Calculations and Analysis
Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules. For (1-Cyclohexylethyl)(2-methoxyethyl)amine, electronic structure calculations can elucidate the distribution of electrons and predict its chemical reactivity. These in silico studies are fundamental to characterizing the molecule's behavior at a quantum mechanical level.
Frontier Molecular Orbital Theory and Electron Density Distribution
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
For this compound, the nitrogen atom's lone pair of electrons would significantly contribute to the HOMO, making it the primary site for electrophilic attack. The distribution of the HOMO and LUMO across the molecular framework can be visualized to identify reactive centers.
The electron density distribution provides a more comprehensive picture of the electronic landscape of the molecule. Regions of high electron density are susceptible to attack by electrophiles, while areas with low electron density are prone to nucleophilic attack.
Below is a hypothetical data table illustrating the kind of information that would be obtained from FMO analysis and electron density calculations for this compound.
| Parameter | Calculated Value (Hypothetical) | Interpretation |
| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | 2.1 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 10.6 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Electron Density on Nitrogen | -0.6 e | A high negative charge indicates a nucleophilic center. |
| Electron Density on Amine Hydrogen | +0.4 e | A positive charge suggests this hydrogen is acidic and can be abstracted by a base. |
Electrostatic Potential Mapping and Charge Distribution
Electrostatic potential (ESP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. researchgate.netresearchgate.netchemrxiv.org The ESP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). These maps are crucial for understanding how a molecule will interact with other molecules, including solvents, receptors, or other reactants.
In the case of this compound, the ESP map would likely show a region of significant negative potential around the nitrogen atom due to its lone pair of electrons, making it a hydrogen bond acceptor. The hydrogen atom attached to the nitrogen would exhibit a positive potential, identifying it as a hydrogen bond donor. The methoxy group's oxygen would also show a negative potential, though likely less intense than the amine nitrogen.
The calculated partial charges on each atom provide a quantitative measure of the charge distribution. This data is essential for parameterizing molecular mechanics force fields used in molecular dynamics simulations.
A hypothetical table of calculated partial charges for key atoms in this compound is presented below.
| Atom | Partial Charge (Hypothetical) | Implication for Intermolecular Interactions |
| Amine Nitrogen (N) | -0.65 | Strong hydrogen bond acceptor site. |
| Amine Hydrogen (H) | +0.42 | Potential hydrogen bond donor site. |
| Methoxy Oxygen (O) | -0.58 | Hydrogen bond acceptor site. |
| Cyclohexyl Carbons (C) | -0.1 to -0.2 | Weakly nonpolar interactions. |
| Methoxy Carbon (C) | +0.15 | Slightly electrophilic character. |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing insights into the energetics and kinetics of each step. This is particularly useful for reactions that are difficult to study experimentally.
Investigation of Proposed Reaction Mechanisms through Energy Landscape Analysis
By mapping the potential energy surface of a reaction, computational chemists can identify the most favorable reaction pathway. nih.gov This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and the intermediates, which are local energy minima. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.
For a reaction involving this compound, such as an N-alkylation or an oxidation, different mechanisms (e.g., concerted vs. stepwise) could be proposed. researchgate.net Energy landscape analysis would help to determine which mechanism is more plausible by comparing the activation energies of the rate-determining steps for each proposed pathway.
The following is a hypothetical data table comparing the activation energies for two proposed steps in a hypothetical reaction of this compound.
| Reaction Step | Proposed Mechanism | Activation Energy (kcal/mol) (Hypothetical) | Conclusion |
| N-Alkylation | Concerted | 25 | Higher energy barrier, less likely pathway. |
| N-Alkylation | Stepwise | 18 | Lower energy barrier, more favorable pathway. |
Studies on the Energetics and Kinetics of Key Transformations
Beyond identifying the most likely reaction mechanism, computational studies can provide quantitative data on the energetics and kinetics of key transformations. acs.org This includes calculating the enthalpy and Gibbs free energy of activation, which are related to the reaction rate constant through transition state theory.
These calculations can predict how changes in temperature, solvent, or substituents will affect the reaction rate. For industrial applications, this information is invaluable for optimizing reaction conditions.
A hypothetical data table with kinetic parameters for a proposed transformation of this compound is shown below.
| Parameter | Calculated Value (Hypothetical) | Significance |
| Enthalpy of Activation (ΔH‡) | 15 kcal/mol | The heat required to reach the transition state. |
| Entropy of Activation (ΔS‡) | -10 cal/mol·K | Reflects the change in disorder on going from reactants to the transition state. |
| Gibbs Free Energy of Activation (ΔG‡) | 18 kcal/mol | The overall energy barrier to the reaction at a given temperature. |
| Rate Constant (k) at 298 K | 1.2 x 10⁻³ s⁻¹ | A quantitative measure of the reaction speed. |
Molecular Recognition and Intermolecular Interaction Studies (e.g., Host-Guest Chemistry, Supramolecular Assembly)
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. rsc.org Computational methods are widely used to study these interactions, which are central to host-guest chemistry and supramolecular assembly. mdpi.comnih.govresearchgate.netresearchgate.netrsc.org
For this compound, computational docking and molecular dynamics simulations could be used to predict its binding affinity and mode of interaction with various host molecules, such as cyclodextrins or calixarenes. These studies would involve calculating the binding energy, which is the energy released upon formation of the host-guest complex.
Understanding these interactions is crucial for applications such as drug delivery, sensing, and catalysis.
The following hypothetical data table illustrates the binding energies of this compound with different host molecules.
| Host Molecule | Binding Energy (kcal/mol) (Hypothetical) | Predicted Stability of the Complex |
| α-Cyclodextrin | -4.5 | Moderate stability. |
| β-Cyclodextrin | -7.2 | High stability, likely a good host. |
| γ-Cyclodextrin | -5.1 | Moderate stability. |
| p-Sulfonatocalix researchgate.netarene | -9.8 | Very high stability, strong interaction. |
Quantitative Structure-Reactivity Relationship (QSRR) Studies in a Non-Biological Context
A comprehensive review of scientific literature reveals a notable absence of specific Quantitative Structure-Reactivity Relationship (QSRR) studies focused on this compound within a non-biological framework. QSRR models are computational and mathematical tools used to predict the reactivity of a chemical compound based on its molecular structure. These studies are fundamental in understanding reaction mechanisms, predicting reaction rates, and designing novel chemical entities with desired properties. However, dedicated research applying this methodology to the non-biological reactions of this compound has not been published.
The reactivity of amines, in general, is influenced by a combination of electronic and steric factors. The nitrogen atom's lone pair of electrons makes amines nucleophilic and basic. For this compound, the key structural features expected to influence its reactivity are the secondary amine group, the bulky cyclohexylethyl substituent, and the flexible 2-methoxyethyl group.
In the absence of direct experimental or computational data for this specific molecule, a hypothetical QSRR study would likely investigate correlations between its structural descriptors and its reactivity in various non-biological chemical transformations. Such transformations could include nucleophilic substitution reactions, additions to carbonyl compounds, or reactions with electrophiles.
Table 1: Hypothetical Descriptors for a QSRR Study of this compound
| Descriptor Class | Potential Descriptors | Predicted Influence on Reactivity |
| Electronic | - Highest Occupied Molecular Orbital (HOMO) Energy- Mulliken Charge on Nitrogen- Dipole Moment | Higher HOMO energy and more negative charge on nitrogen would suggest higher nucleophilicity. The dipole moment would influence interactions in polar solvents. |
| Steric | - Sterimol Parameters (L, B1, B5)- Molar Volume- Surface Area | The bulky cyclohexyl group is expected to create significant steric hindrance, potentially slowing down reactions at the nitrogen center. |
| Topological | - Wiener Index- Balaban Index- Kier & Hall Connectivity Indices | These indices quantify molecular branching and shape, which can indirectly correlate with steric accessibility and intermolecular interactions. |
| Quantum Chemical | - Global Hardness and Softness- Electrophilicity Index | These descriptors, derived from conceptual density functional theory, would provide insights into the molecule's overall reactivity profile and its susceptibility to electrophilic attack. |
Detailed Research Findings
As of the current date, there are no detailed research findings to report for QSRR studies of this compound in a non-biological context. The development of a predictive QSRR model would necessitate the synthesis of a series of structurally related amines and the systematic measurement of their reaction rates under controlled conditions. This experimental data would then be used to build and validate a mathematical model.
Computational chemistry could also play a pivotal role. uwosh.edu High-level quantum mechanical calculations could be employed to compute the molecular descriptors for this compound and its analogues. uwosh.edu These theoretical descriptors could then be used to construct a QSRR model, which could subsequently be validated through targeted experiments. While general principles of amine reactivity are well-established, the specific interplay of the cyclohexyl and methoxyethyl moieties in this compound presents a unique case that warrants dedicated investigation. msu.edulibretexts.orglibretexts.org
Future research in this area would be valuable for applications where the controlled reactivity of amines is crucial, such as in catalysis, polymer chemistry, and materials science. A validated QSRR model for this class of compounds would enable the in silico design of new molecules with tailored reactivity profiles, accelerating the discovery and development of new chemical technologies.
Advanced Analytical Methodologies for Isolation, Purification, and Characterization of 1 Cyclohexylethyl 2 Methoxyethyl Amine
Chromatographic Separation and Purity Assessment Techniques
Chromatography is the cornerstone for the separation and analysis of (1-Cyclohexylethyl)(2-methoxyethyl)amine from reaction mixtures and for the assessment of its purity. Both gas and liquid chromatography offer powerful solutions, each with specific advantages for profiling volatile and non-volatile impurities.
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Profiling
Gas chromatography is an ideal technique for analyzing volatile and semi-volatile compounds. For secondary amines like this compound, challenges such as peak tailing due to interaction with active sites on the column can be overcome by using specialized amine-deactivated columns or through derivatization. researchgate.netmdpi.com High-resolution mass spectrometry provides accurate mass data, enabling the confident identification of the main component and any co-eluting impurities. thermofisher.com
The process involves injecting a vaporized sample into a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (an inert carrier gas, e.g., helium) and the stationary phase. gdut.edu.cn
Methodology:
Sample Preparation: The sample is typically diluted in a suitable organic solvent. To improve peak shape and volatility, derivatization via acylation (e.g., with trifluoroacetic anhydride) can be employed. researchgate.netwiley.com
Instrumentation: A gas chromatograph equipped with a high-resolution mass spectrometer (such as Orbitrap or TOF).
GC Column: A low-polarity, base-deactivated capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms Amine), is often preferred to minimize peak tailing. chromforum.org
Detection: The mass spectrometer is operated in full-scan mode for impurity identification and selected ion monitoring (SIM) mode for quantitation of known impurities.
Volatile impurity profiling involves identifying and quantifying residual solvents, starting materials, and by-products from the synthesis. The high mass accuracy of HRMS allows for the determination of elemental compositions for unknown impurities, facilitating their structural elucidation. thermofisher.com
Table 1: Illustrative GC-MS Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| GC System | TRACE 1310 GC or equivalent |
| Column | TraceGOLD TG-5MS Amine (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 290 °C at 15 °C/min, hold 5 min |
| Mass Spectrometer | Q Exactive GC Orbitrap or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Resolution | 60,000 FWHM |
High-Performance Liquid Chromatography (HPLC) for Separation, Purity, and Quantification
HPLC is a versatile technique for the purity assessment and quantification of non-volatile or thermally labile compounds. Since this compound lacks a native chromophore for standard UV detection, pre-column derivatization is a common and effective strategy. sigmaaldrich.com This involves reacting the amine with a reagent to attach a UV-absorbing or fluorescent tag. thermofisher.com
Derivatization Reagents:
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with secondary amines to form highly fluorescent derivatives. thermofisher.comresearchgate.net
Dansyl Chloride: Forms fluorescent sulfonamides.
Phenyl isothiocyanate (PITC): Creates a derivative with strong UV absorbance. psu.edu
7-chloro-4-nitrobenzo-oxa-1,3-diazole (NBD-chloride): Reacts to form fluorescent NBD-amines. epa.gov
The resulting derivatives can be separated using reversed-phase HPLC, where separation is based on hydrophobicity.
Methodology:
Derivatization: The sample is mixed with the derivatization reagent under optimized conditions (e.g., specific pH, temperature, and time). nih.gov
Chromatographic Separation: The derivatized sample is injected onto a reversed-phase column (e.g., C8 or C18). A mobile phase gradient, typically consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. psu.edu
Detection: A UV-Vis or Fluorescence detector is used for detection and quantification. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks.
Table 2: Example HPLC Method Parameters (Post-Derivatization with PITC)
| Parameter | Condition |
|---|---|
| HPLC System | Standard HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1 M Sodium Acetate Buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Chiral Chromatography for Enantiomeric Excess and Resolution
This compound possesses a chiral center at the carbon atom connecting the cyclohexyl and ethyl groups. Therefore, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, and this is achieved using chiral chromatography. There are two primary approaches: direct and indirect separation. nih.gov
Direct Method: This is the most common approach and involves the use of a Chiral Stationary Phase (CSP). nih.gov CSPs create a chiral environment within the column, leading to differential interactions with the two enantiomers and resulting in their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for separating a broad range of chiral compounds, including amines. up.pt
Indirect Method: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. rsc.org These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18). nih.gov
Methodology (Direct):
Sample Preparation: The sample is dissolved in the mobile phase.
Instrumentation: An HPLC system equipped with a chiral column.
Chiral Column: A polysaccharide-based column (e.g., Chiralpak® or Lux® series).
Mobile Phase: Typically a mixture of a hydrocarbon (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) for normal-phase mode, or a buffered aqueous-organic mixture for reversed-phase mode.
Detection: UV detection is often sufficient if a derivatizing agent was used or if detection is possible at low wavelengths.
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
Table 3: Illustrative Chiral HPLC Parameters
| Parameter | Condition |
|---|---|
| HPLC System | Standard HPLC with UV Detector |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
Spectrophotometric and Optical Methods for Quantification (e.g., after specific derivatization)
While direct UV-Vis spectrophotometry is not feasible due to the compound's lack of a suitable chromophore, derivatization can produce a colored or fluorescent product whose concentration can be measured. sigmaaldrich.com This approach forms the basis of many colorimetric or fluorometric assays. nih.gov
For quantification, a specific derivatizing agent is chosen that reacts stoichiometrically with the secondary amine to yield a product with a strong and stable absorbance or fluorescence at a particular wavelength. A calibration curve is constructed by reacting known concentrations of a this compound standard with the reagent and measuring the response.
Example Derivatization Reaction: Reaction with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) yields a fluorescent derivative that can be quantified with high sensitivity using a fluorometer. epa.gov Another approach involves forming a complex that can be measured colorimetrically.
Methodology:
Reaction: A sample containing this compound is buffered to an appropriate pH and mixed with an excess of the derivatizing reagent.
Incubation: The mixture is incubated for a set time and temperature to ensure the reaction goes to completion.
Measurement: The absorbance or fluorescence intensity of the resulting solution is measured using a spectrophotometer or spectrofluorometer at the wavelength of maximum absorbance/emission.
Quantification: The concentration in the unknown sample is determined by comparing its signal to the calibration curve.
Table 4: Spectrophotometric Quantification Data (Hypothetical)
| Standard Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 1.0 | 0.098 |
| 2.5 | 0.245 |
| 5.0 | 0.492 |
| 10.0 | 0.985 |
| Sample | 0.560 |
Electrochemical Detection and Characterization Methods
Electrochemical methods offer a highly sensitive alternative for the detection of this compound, particularly when coupled with HPLC. nih.gov Aliphatic amines can be electrochemically oxidized, but often at high potentials, which can lead to poor selectivity. acs.org Therefore, derivatization is commonly used to introduce an easily oxidizable or reducible group, allowing for detection at lower, more selective potentials. nih.govresearchgate.net
An HPLC system can be equipped with an electrochemical detector (ECD) consisting of a flow cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode. researchgate.net
Methodology:
Derivatization: The amine is reacted with a reagent such as 2,5-dihydroxybenzaldehyde (B135720) to form an electrochemically active derivative. nih.gov
Separation: The derivatized sample is separated via HPLC as described in section 6.1.2.
Detection: As the derivative elutes from the column and passes through the ECD flow cell, a specific potential is applied to the working electrode. The oxidation or reduction of the derivative generates a current that is proportional to its concentration.
Characterization: Techniques like cyclic voltammetry can be used on the bulk substance or its derivatives to study its redox behavior, including oxidation potentials and reaction mechanisms.
This approach provides excellent sensitivity and is particularly useful for trace-level analysis.
Table 5: Illustrative Parameters for HPLC with Electrochemical Detection
| Parameter | Setting |
|---|---|
| Detector | Amperometric Electrochemical Detector |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Applied Potential | +0.75 V vs. Ag/AgCl |
| Mobile Phase | Methanol/Phosphate Buffer (pH 7.0) (60:40) |
| Flow Rate | 0.9 mL/min |
Synthetic Applications and Chemical Transformations Involving 1 Cyclohexylethyl 2 Methoxyethyl Amine in Broader Chemical Synthesis
Role as a Chiral Auxiliary or Ligand in Asymmetric Synthetic Methodologies
There is no available research to support the use of (1-Cyclohexylethyl)(2-methoxyethyl)amine as a chiral auxiliary or ligand in asymmetric synthesis. Chiral auxiliaries are crucial tools in stereochemistry, temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Well-known examples of chiral auxiliaries include compounds like pseudoephedrine and oxazolidinones, which have been extensively studied and applied in asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgnih.gov However, no such applications have been documented for this compound.
The effectiveness of a chiral amine in asymmetric synthesis often depends on its structural features, which can influence stereoselectivity in reactions such as enantioselective deprotonation or conjugate additions. sigmaaldrich.com While a variety of chiral amines are recognized for their roles as valuable building blocks or catalysts in synthesizing enantiomerically pure compounds, there are no specific findings to include this compound in this category. sigmaaldrich.comyale.edu
Utility as a Key Building Block or Intermediate in the Synthesis of Complex Organic Molecules
While related amine compounds, such as bis(2-methoxyethyl)amine, have been utilized as reactants in synthetic procedures like the Buchwald-Hartwig amination, there is no evidence to suggest that this compound serves a similar role as a key intermediate in the total synthesis of complex natural products or pharmaceutical agents. pitt.edusigmaaldrich.com
Exploration in Polymer Chemistry as a Monomer or Modifier (Focus on synthetic polymers, not biopolymers)
In polymer chemistry, amines can be employed as monomers or modifiers to impart specific properties to the resulting polymers. For instance, polymers containing amine functionalities can exhibit properties like thermal stability and chemical resistance. ontosight.ai The incorporation of specific structural motifs, such as amide and ethylene (B1197577) glycol ether moieties found in related molecules, can lead to thermoresponsive polymers. researchgate.net However, there are no studies available that describe the use of this compound in the synthesis of synthetic polymers, either as a monomer or as a modifying agent.
Application in Materials Science Research and Development (Non-biological materials)
The application of organic compounds in materials science often stems from their unique structural features that can translate into desirable material properties. For example, certain amine-containing compounds can be used as building blocks for novel polymers with applications in coatings, adhesives, and composites. The molecular structure can influence mechanical and thermal properties. Despite the potential for amine-containing molecules to be used in the development of new materials, there is no research detailing the application of this compound in materials science.
Due to the lack of specific research on "this compound," no data tables can be generated for its synthetic applications.
Future Research Directions and Emerging Areas for 1 Cyclohexylethyl 2 Methoxyethyl Amine
Exploration of Unconventional Synthetic Routes, Including C-H Activation Strategies
The synthesis of complex amines is a cornerstone of modern organic chemistry. Future research could focus on developing more efficient and sustainable methods for the synthesis of (1-Cyclohexylethyl)(2-methoxyethyl)amine and its derivatives, moving beyond traditional alkylation and reductive amination techniques.
A particularly promising area is the use of C-H activation , a powerful strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. nih.govyoutube.com This approach could offer novel disconnections for the synthesis of the target molecule. For instance, a transition metal-catalyzed reaction could potentially couple a cyclohexylethylamine precursor with a methoxy-containing fragment via C-H activation, or vice-versa. Such methods could reduce the number of synthetic steps, minimize the use of pre-functionalized starting materials, and improve atom economy. rsc.org
Future investigations could explore various catalytic systems for this purpose, including those based on palladium, rhodium, or ruthenium, which have shown efficacy in C-H functionalization of amines. rsc.org The challenge will be to achieve high regioselectivity and to develop catalysts that are tolerant of the amine and ether functional groups. Research in this area would not only provide a more efficient synthesis of the title compound but also contribute to the broader field of C-H activation chemistry. nih.govthieme-connect.com
Development of Novel Catalytic Systems Exploiting the Unique Features of the Amine Moiety
The chiral nature of this compound, arising from the stereocenter at the carbon atom adjacent to the nitrogen and the cyclohexyl group, makes it an attractive candidate for development as a chiral catalyst or ligand in asymmetric synthesis. Secondary amines are known to be effective organocatalysts for a variety of transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. alfachemic.comresearchgate.net
Future research could focus on the following areas:
Asymmetric Organocatalysis: The resolved enantiomers of this compound could be investigated as catalysts for reactions proceeding through enamine or iminium ion intermediates. The steric bulk of the cyclohexyl group and the coordinating ability of the methoxyethyl sidechain could impart unique reactivity and selectivity. rsc.org
Chiral Ligands for Metal Catalysis: The amine could serve as a bidentate ligand, coordinating to a metal center through both the nitrogen and the ether oxygen. This could be exploited in a range of metal-catalyzed asymmetric reactions, such as hydrogenations, cross-coupling reactions, or cyclopropanations. The conformational flexibility of the cyclohexyl and methoxyethyl groups could be tuned to create a specific chiral environment around the metal center.
Dynamic Kinetic Resolution: The amine could be used in dynamic kinetic resolution processes, where a racemic starting material is converted into a single enantiomer of the product. acs.org The development of catalysts based on this amine could provide new tools for the efficient synthesis of enantiomerically pure compounds. nih.gov
The unique combination of steric and electronic features in this compound provides a strong rationale for its exploration as a novel scaffold in asymmetric catalysis.
Advanced Computational Studies for Rational Design and Predictive Chemistry
Computational chemistry offers a powerful toolkit for understanding the properties of molecules and for guiding experimental research. For a molecule like this compound, where experimental data is scarce, computational studies are particularly valuable.
Future computational research could focus on:
Conformational Analysis: A thorough analysis of the conformational landscape of the amine would be crucial for understanding its reactivity and its potential as a chiral ligand or catalyst. The flexibility of the cyclohexyl ring and the methoxyethyl chain will lead to a complex energy surface that can be explored using methods like molecular mechanics and density functional theory (DFT).
Prediction of Physicochemical Properties: Computational methods can be used to predict key properties such as pKa, bond dissociation energies, and reactivity towards various reagents. nih.govmdpi.com For example, DFT calculations could be employed to study the N-O bond dissociation enthalpy in related N-alkoxyamines, providing insights into potential radical reactions. nih.gov
Modeling of Catalytic Cycles: If the amine is to be used as a catalyst, computational modeling can be used to elucidate the mechanism of the catalyzed reaction. nih.gov This can help in understanding the origin of stereoselectivity and in designing more efficient catalysts. For instance, the interaction of the amine with substrates in a catalytic cycle could be modeled to predict the most likely reaction pathway.
Solvent Effects: The behavior of the amine in different solvents can be studied using continuum solvation models or explicit solvent simulations. This is important for understanding its reactivity and for optimizing reaction conditions. researchgate.net
These computational studies would provide a fundamental understanding of the molecule's behavior and accelerate the development of its practical applications.
Integration into Novel Supramolecular Architectures and Functional Materials (Non-biological systems)
The ability of the amine and ether groups to participate in non-covalent interactions, such as hydrogen bonding and coordination to metal ions, makes this compound a potentially useful building block for supramolecular chemistry and materials science.
Future research in this area could explore:
Self-Assembled Monolayers (SAMs): The amine could be used to form SAMs on various surfaces. The cyclohexyl group would provide a bulky, hydrophobic component, while the methoxyethyl group could offer a more hydrophilic and coordinative interface. Such SAMs could be used to modify the surface properties of materials for applications in electronics, sensors, or biocompatible coatings.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The amine could be used as a ligand to construct coordination polymers and MOFs. mdpi.com The flexibility of the ligand could lead to the formation of novel network topologies with interesting properties, such as porosity for gas storage or separation, or catalytic activity.
Supramolecular Gels: The amine could be incorporated into low molecular weight gelators, where hydrogen bonding and van der Waals interactions would drive the formation of a fibrous network that immobilizes a solvent. The chirality of the amine could be used to induce the formation of helical fibers and chiral gels.
Functional Polymers: The amine could be incorporated into polymers, either as a monomer or as a pendant group. This could be used to impart specific properties to the polymer, such as chirality, metal-binding ability, or responsiveness to external stimuli like pH. acs.org
The exploration of this compound in the context of supramolecular chemistry and materials science could lead to the development of new functional materials with tailored properties. acs.orgnih.gov
| Potential Research Area | Key Focus | Relevant Techniques |
| Unconventional Synthesis | C-H Activation | Transition Metal Catalysis, Mechanistic Studies |
| Novel Catalysis | Asymmetric Organocatalysis, Chiral Ligands | High-Throughput Screening, NMR Spectroscopy, X-ray Crystallography |
| Computational Chemistry | Conformational Analysis, Reactivity Prediction | Density Functional Theory (DFT), Molecular Dynamics (MD) |
| Supramolecular Materials | Self-Assembly, Functional Polymers | Scanning Tunneling Microscopy (STM), X-ray Diffraction (XRD), Rheology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
